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Compound of Interest

Compound Name: 5-Ethylnon-2-en-1-ol

Cat. No.: B15176905 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic characterization

of 5-Ethylnon-2-en-1-ol. Due to the absence of published experimental data for this specific

compound, this guide focuses on predicted spectroscopic values and expected spectral

features based on its chemical structure. It serves as a reference for researchers involved in

the synthesis, identification, or analysis of this and structurally related molecules. Detailed,

generalized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data are provided, alongside a workflow for in silico

spectroscopic analysis.

Introduction
5-Ethylnon-2-en-1-ol is an unsaturated fatty alcohol. Its structure, featuring a primary allylic

alcohol and an ethyl branch, suggests potential applications as a precursor in organic

synthesis, or as a fragrance or pheromone component. Accurate structural elucidation is

paramount for any further investigation into its chemical and biological properties.

Spectroscopic techniques such as NMR, IR, and MS are the cornerstone of such

characterization.

This guide presents a predictive analysis of the spectroscopic data for the (E)-isomer of 5-
Ethylnon-2-en-1-ol, which is generally the more stable isomer. The information herein

provides a baseline for researchers to compare against experimentally obtained data.
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Predicted Spectroscopic Data
The following data has been generated using computational prediction tools and analysis of

structural features.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic

molecules. The predicted ¹H and ¹³C NMR chemical shifts for (E)-5-Ethylnon-2-en-1-ol in
CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Data for (E)-5-Ethylnon-2-en-1-ol

Atom Number(s)
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Protons

1 4.08 d 2H

2 5.68 dt 1H

3 5.62 dt 1H

4 1.95 m 2H

5 1.45 m 1H

6 1.25 - 1.35 m 4H

7 1.25 - 1.35 m 2H

8 0.88 t 3H

9 (Ethyl) 1.25 - 1.35 m 2H

10 (Ethyl) 0.85 t 3H

OH ~1.5 - 2.5 (variable) br s 1H

Table 2: Predicted ¹³C NMR Data for (E)-5-Ethylnon-2-en-1-ol
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Atom Number Predicted Chemical Shift (ppm)

1 63.8

2 129.5

3 133.2

4 36.5

5 41.0

6 29.8

7 22.9

8 14.1

9 (Ethyl) 25.5

10 (Ethyl) 10.5

Expected Infrared (IR) Spectroscopy Features
The IR spectrum will be dominated by absorptions corresponding to the alcohol and alkene

functional groups.

Table 3: Expected Key IR Absorptions for 5-Ethylnon-2-en-1-ol
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Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H (Alcohol) Stretch 3200 - 3600 Strong, Broad

C-H (Alkene) Stretch 3010 - 3100 Medium

C-H (Alkane) Stretch 2850 - 3000 Strong

C=C (Alkene) Stretch 1660 - 1680 Medium, Sharp

C-O (Alcohol) Stretch 1000 - 1260 Strong

=C-H (Alkene) Bend
960 - 980 (for E-

isomer)
Strong

Expected Mass Spectrometry (MS) Fragmentation
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for 5-Ethylnon-
2-en-1-ol (C₁₁H₂₂O) is expected at m/z = 170. However, this peak may be weak or absent due

to facile fragmentation of alcohols.[1][2]

Key expected fragmentation patterns include:

Loss of Water (M-18): A prominent peak at m/z = 152 resulting from the dehydration of the

alcohol is anticipated.[2][3]

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For a primary

alcohol, this would involve the loss of an alkyl radical. Cleavage at the C3-C4 bond (alpha to

the double bond) is also likely, leading to resonance-stabilized fragments.[1][4][5]

Loss of Ethyl Radical (M-29): Fragmentation at the C5 position, leading to a peak at m/z =

141.

Loss of Butyl Radical (M-57): Fragmentation at the C5 position, resulting in a peak at m/z =

113.

Detailed Experimental Protocols
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The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample like 5-Ethylnon-2-en-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for a standard small molecule analysis.[6][7]

Sample Preparation:

Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR)

into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure

the solvent is compatible with the sample and does not have overlapping signals with key

resonances.

Agitate the vial gently to ensure the sample is fully dissolved.

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is

set using the instrument's gauge.

Place the sample into the NMR magnet.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Acquire a standard ¹H NMR spectrum. A typical experiment uses a 30° or 90° pulse angle

with a relaxation delay (d1) of 1-5 seconds and 8 to 16 scans.
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For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g.,

1024 or more) and a longer relaxation delay may be required due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

Perform baseline correction.

Calibrate the chemical shift scale. If using CDCl₃, reference the residual solvent peak to

7.26 ppm for ¹H and 77.16 ppm for ¹³C.

Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is for a liquid sample using an Attenuated Total Reflectance (ATR) accessory,

which is common and requires minimal sample preparation.[8][9][10]

Sample Preparation & Background Scan:

Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a

volatile solvent like isopropanol or ethanol, then allowing it to dry completely.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove interferences from atmospheric CO₂ and water vapor.[10]

Sample Analysis:

Place a single drop of the liquid sample directly onto the center of the ATR crystal,

ensuring it completely covers the crystal surface.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.
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The resulting spectrum will be displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Cleaning:

After analysis, thoroughly clean the ATR crystal by wiping away the sample with a tissue

and then cleaning with an appropriate solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for a volatile, thermally stable compound.

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a high-purity volatile solvent

such as dichloromethane or hexane.

Transfer the solution to a 2 mL autosampler vial and cap it with a septum.

Instrument Setup and Data Acquisition:

Gas Chromatograph (GC) Conditions:

Injector: Set to a temperature of 250 °C. Use a split injection mode (e.g., 50:1 split ratio)

to prevent column overloading.

Carrier Gas: Use high-purity Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for 2 minutes, then

ramp the temperature at a rate of 10-20 °C/min up to a final temperature of 280 °C. Hold

at the final temperature for 5-10 minutes.

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm).

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: Set to ~230 °C.

Quadrupole Temperature: Set to ~150 °C.

Scan Range: Set the mass-to-charge ratio (m/z) scan range from 40 to 500 amu.

Data Analysis:

Identify the peak corresponding to the compound of interest in the total ion chromatogram

(TIC).

Extract the mass spectrum for that peak.

Analyze the fragmentation pattern to confirm the structure. Compare the spectrum to

spectral libraries (e.g., NIST) if available, though a match for this specific compound is

unlikely.

Visualization of Workflows and Relationships
The following diagrams illustrate the logical workflows for spectroscopic analysis and the

relationship between molecular structure and spectral output.
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In Silico Spectroscopic Prediction Workflow

Define Molecular Structure
(5-Ethylnon-2-en-1-ol)

Conformational Search
(Molecular Mechanics)

Analyze Functional Groups for
Expected IR/MS Signals

Geometry Optimization
(DFT Calculations)

Calculate NMR Shielding Tensors
(e.g., GIAO method)

Boltzmann Weighting of Conformers

Generate Predicted
NMR Spectrum

Compile Spectroscopic Report

Predict Key IR Absorptions Predict MS Fragmentation

Click to download full resolution via product page

Caption: Workflow for the computational prediction of spectroscopic data.
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Structure-Spectra Correlation for 5-Ethylnon-2-en-1-ol

Molecular Structure
C11H22O

O-H Group C=C Double BondAlkyl Chain (C-H, C-C)
NMR Signals

(~11 unique environments)

Predicts chemical shifts
& coupling patterns

IR Absorptions

~3300 cm-1 (Broad O-H)
~1050 cm-1 (C-O)

MS Fragmentation

Loss of H2O (M-18)
~1670 cm-1 (C=C)
~3020 cm-1 (=C-H)

~970 cm-1 (=C-H bend)
2850-3000 cm-1 (C-H)Alkyl radical loss

Click to download full resolution via product page

Caption: Correlation between structure and expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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